molecular formula C4H5FO2S B13582353 (1Z)-buta-1,3-diene-1-sulfonyl fluoride

(1Z)-buta-1,3-diene-1-sulfonyl fluoride

Cat. No.: B13582353
M. Wt: 136.15 g/mol
InChI Key: AIIIUATWZPUYHX-ARJAWSKDSA-N
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Description

(1Z)-buta-1,3-diene-1-sulfonyl fluoride is an organic compound that features a sulfonyl fluoride group attached to a butadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-buta-1,3-diene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of butadiene with sulfonyl fluoride precursors under controlled conditions. For instance, a one-pot synthesis method can be employed, where sulfonates or sulfonic acids are transformed into sulfonyl fluorides using mild reaction conditions and readily available reagents . This method is advantageous due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the industrial production methods.

Chemical Reactions Analysis

Types of Reactions

(1Z)-buta-1,3-diene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The double bonds in the butadiene backbone can participate in addition reactions with electrophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, electrophiles like halogens, and oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions with halogens can produce halogenated butadiene compounds.

Scientific Research Applications

(1Z)-buta-1,3-diene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1Z)-buta-1,3-diene-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This covalent modification can alter the function of the target molecules, resulting in various biological effects. The compound’s ability to selectively react with specific amino acid residues makes it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • **(1Z)-buta-1

Properties

Molecular Formula

C4H5FO2S

Molecular Weight

136.15 g/mol

IUPAC Name

(1Z)-buta-1,3-diene-1-sulfonyl fluoride

InChI

InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h2-4H,1H2/b4-3-

InChI Key

AIIIUATWZPUYHX-ARJAWSKDSA-N

Isomeric SMILES

C=C/C=C\S(=O)(=O)F

Canonical SMILES

C=CC=CS(=O)(=O)F

Origin of Product

United States

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